molecular formula C8H10ClNO4S2 B2524760 3-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride CAS No. 197891-83-1

3-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride

Cat. No.: B2524760
CAS No.: 197891-83-1
M. Wt: 283.74
InChI Key: PERNYULRLSCWLU-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

The compound is highly reactive towards water and other nucleophiles such as ammonia (NH3) . It reacts freely with all amino acids in order to form dabsyl amino acids, which are photostable and can be seen on a thin-layer chromatographic plate .

Cellular Effects

Given its reactivity with amino acids , it may interact with proteins and enzymes within cells, potentially influencing cellular processes.

Molecular Mechanism

It is known to react with amino acids to form dabsyl amino acids , suggesting it may interact with proteins and enzymes within cells

Metabolic Pathways

Given its reactivity with amino acids , it may interact with enzymes or cofactors, potentially influencing metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride typically involves the reaction of 3-aminobenzenesulfonyl chloride with dimethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters are optimized to maximize yield and minimize by-products. The product is typically purified through recrystallization or distillation to achieve the desired purity levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride is unique due to the presence of both the dimethylsulfamoyl and sulfonyl chloride groups on a benzene ring. This combination imparts distinct reactivity and versatility, making it valuable in various chemical and industrial applications .

Properties

IUPAC Name

3-(dimethylsulfamoyl)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO4S2/c1-10(2)16(13,14)8-5-3-4-7(6-8)15(9,11)12/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERNYULRLSCWLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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